molecular formula C8H5Cl2F3 B1413302 2,6-Dichloro-4-methylbenzotrifluoride CAS No. 1803779-15-8

2,6-Dichloro-4-methylbenzotrifluoride

Cat. No.: B1413302
CAS No.: 1803779-15-8
M. Wt: 229.02 g/mol
InChI Key: SLIGOALPNJSKKU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylbenzotrifluoride is an organic compound with the molecular formula C8H5Cl2F3. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is used in various industrial applications, particularly in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methylbenzotrifluoride typically involves the halogenation of p-chlorobenzotrifluoride. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are carried out under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzotrifluorides with various functional groups.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Products include hydrocarbons and other reduced derivatives.

Scientific Research Applications

2,6-Dichloro-4-methylbenzotrifluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2,6-Dichloro-4-methylbenzotrifluoride can be compared with other similar compounds such as:

    2,6-Dichlorobenzotrifluoride: Similar structure but lacks the methyl group.

    4-Methylbenzotrifluoride: Similar structure but lacks the chlorine atoms.

    2,6-Dichloro-4-nitrobenzotrifluoride: Similar structure but contains a nitro group instead of a methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

IUPAC Name

1,3-dichloro-5-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIGOALPNJSKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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